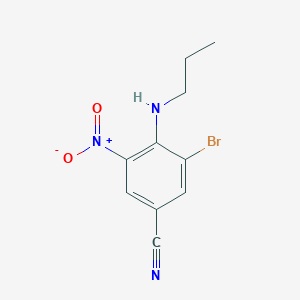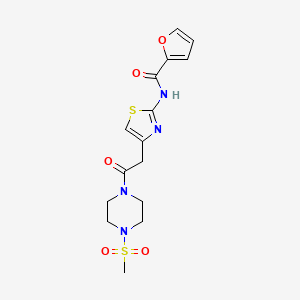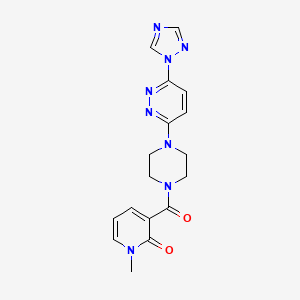
3-(4-(6-(1H-1,2,4-三唑-1-基)哒嗪-3-基)哌嗪-1-羰基)-1-甲基吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H18N8O2 and its molecular weight is 366.385. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
包括哒嗪类似物在内的杂环化合物已显示出重要的药学意义,导致了此类分子的合成和结构分析。例如,化合物 6-氯-3-[(4-氯-3-甲基苯氧基) 甲基][1,2,4]三唑并[4,3-b]哒嗪通过光谱技术(IR、NMR 和 LC-MS)合成并阐明,其结构由 XRD 技术确认 (Sallam 等,2021)。这强调了合成和彻底分析杂环化合物结构的兴趣,这对于理解它们的潜在应用至关重要。
分子对接和抗菌活性
据报道,已经开发出新的吡啶和稠合吡啶衍生物,包括三唑并吡啶、吡啶并三嗪和吡啶-吡唑杂化衍生物。这些化合物针对特定的靶蛋白进行了计算机分子对接筛选,显示出中等至良好的结合能。此外,它们还表现出抗菌和抗氧化活性 (Flefel 等,2018)。这表明可以探索具有相似杂环骨架的化合物与其与生物靶标的相互作用及其潜在的抗菌特性。
功能化化合物的开发
使用氨基哒嗪和肼基哒嗪作为含哒嗪环的功能化化合物的制备的构建块,证明了这些杂环在合成具有潜在生物活性的化合物方面的多功能性。此类化合物具有从化学合成中的中间体到潜在治疗剂的广泛应用 (Svete,2005)。
新型治疗剂
对杂环化合物(包括三唑并哒嗪和咪唑并哒嗪)的研究导致了新型治疗剂的发现。例如,由于其抗组胺和抗炎活性,已评估特定衍生物治疗特应性皮炎和过敏性鼻炎等疾病的潜力 (Gyoten 等,2003)。这突出了杂环化合物在药物开发和结构复杂分子的治疗应用中的潜力。
作用机制
Target of Action
Compounds with a 1,2,4-triazole core have been found to exhibit a wide range of biological activities . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s function, affecting the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
Compounds with a 1,2,4-triazole core have been found to affect a variety of biochemical pathways due to their ability to interact with different targets . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
The interaction of the compound with its targets could potentially lead to changes in cellular function, depending on the specific targets and pathways involved .
生化分析
Biochemical Properties
The 1,2,4-triazole ring in the structure of 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one is capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This compound has been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
In vitro studies have shown that certain 1,2,4-triazole derivatives, including 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one, exhibit potent inhibitory activities against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, molecular docking studies have shown that certain 1,2,4-triazole derivatives bind to the colchicine binding site of tubulin .
Temporal Effects in Laboratory Settings
The effects of 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Given its structural similarity to other 1,2,4-triazole derivatives, it may interact with enzymes or cofactors involved in similar metabolic pathways .
Transport and Distribution
Based on its structural characteristics, it may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its biochemical properties, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
1-methyl-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O2/c1-22-6-2-3-13(16(22)26)17(27)24-9-7-23(8-10-24)14-4-5-15(21-20-14)25-12-18-11-19-25/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQXXHNWRBAICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

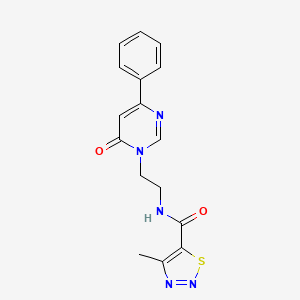
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609480.png)
![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)
![Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2609488.png)
![(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid](/img/structure/B2609489.png)
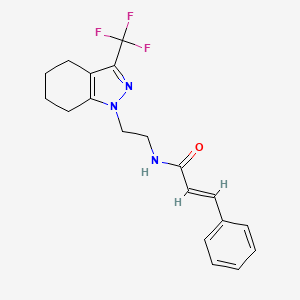
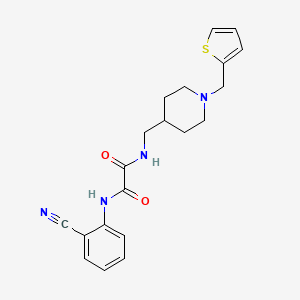
![Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2609492.png)
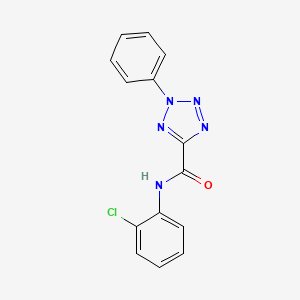
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2609494.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2609496.png)
